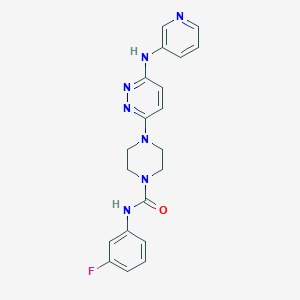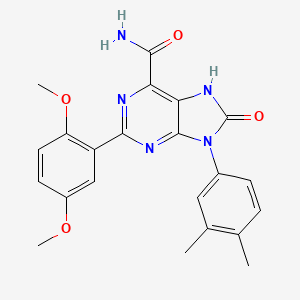![molecular formula C24H16ClFN2OS2 B3009203 4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 872199-45-6](/img/structure/B3009203.png)
4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one" is a heterocyclic molecule that appears to be related to the class of quinazolinone derivatives. These compounds are known for their biological activities, including antimicrobial and anticancer properties. The quinazolinone scaffold is a significant pharmacophore in medicinal chemistry due to its presence in numerous compounds with diverse therapeutic applications .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves multistep reactions starting from various building blocks. One such starting material could be 4-chloro-2-fluoro-5-nitrobenzoic acid, which is a multireactive compound that can be used to prepare substituted nitrogenous heterocycles, including quinazolinones . The synthesis process typically includes steps such as immobilization on a solid support, chlorine substitution, reduction of nitro groups, and cyclization to form the desired heterocyclic structures . The synthesis of thiazolidin-4-ones clubbed with quinazolinone involves the formation of 3-(5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one derivatives, which are characterized by physicochemical and spectral means .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which is often substituted with various functional groups that can significantly influence the compound's biological activity. The structure is typically confirmed using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions due to the presence of reactive functional groups. These reactions can include substitutions, cyclizations, and reductions, which are essential for the synthesis of diverse libraries of heterocyclic compounds . The reactivity of these compounds allows for the creation of a wide range of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their application in drug discovery. The physicochemical properties are determined using standard laboratory techniques and are essential for understanding the compound's behavior in biological systems . The antimicrobial and anticancer evaluations of these compounds are often carried out in vitro, providing insights into their potential therapeutic uses . Additionally, quantitative structure-activity relationship (QSAR) studies can be conducted to understand the relationship between the compound's structure and its biological activity .
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques : Various synthesis techniques have been developed for compounds similar to 4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one. For example, an efficient ionic liquid-mediated synthesis technique for producing thiazoloquinazoline derivatives has been reported, highlighting environmentally benign methods (Yadav, Dhakad, & Sharma, 2013).
Chemical Transformations : Studies on chemical transformations of similar compounds include glycosylation and the creation of new heterocyclic systems through various reactions, which are important for understanding the chemical behavior and potential applications of these compounds (Saleh & Abdel-megeed, 2003); (Sunder & Peet, 1979).
Biological Activities
Antimicrobial Activities : The antimicrobial and fungicidal properties of thiazoloquinazoline derivatives have been investigated, showing potential utility in treating various infections (O.Parkhomenko, Kovalenko, Chernykh, & Osolodchenko, 2006); (Yan, Lv, Du, Gao, Huang, & Bao, 2016).
Anti-Inflammatory and Analgesic Activities : Some derivatives of thiazoloquinazoline exhibit significant anti-inflammatory and analgesic properties, suggesting their potential use in pharmaceutical applications (El-Gazzar, Youssef, Youssef, Abu‐Hashem, & Badria, 2009); (Rajput & Singhal, 2013).
Structural and Mechanistic Studies
Crystal Structure and DFT Analysis : Detailed structural analysis, including Density Functional Theory (DFT) and crystallography, has been conducted on related compounds, providing insights into their molecular architecture and potential reactivity (Zhou, Wu, Huang, Yu, & Lu, 2021); (Gupta & Chaudhary, 2015).
Molecular Docking Studies : Molecular docking studies have been performed on similar compounds to understand their interaction with biological molecules, which is crucial for drug development and other applications (Zhou et al., 2021).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the particular compound and the biological system . Without specific data or literature, it’s not possible to provide a detailed analysis of the mechanism of action of this compound .
将来の方向性
The study of novel organic compounds like this one is a key area of research in organic chemistry. Such compounds could have potential applications in a variety of fields, including medicinal chemistry, materials science, and more. Future research could involve synthesizing this compound, characterizing its properties, and testing its biological activity .
特性
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methyl]-3-(3-methylphenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClFN2OS2/c1-14-5-4-6-15(11-14)21-22-27(13-16-9-10-17(26)12-19(16)25)23(29)18-7-2-3-8-20(18)28(22)24(30)31-21/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRNSANAAQPLBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N(C(=O)C4=CC=CC=C4N3C(=S)S2)CC5=C(C=C(C=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClFN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B3009121.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3009122.png)
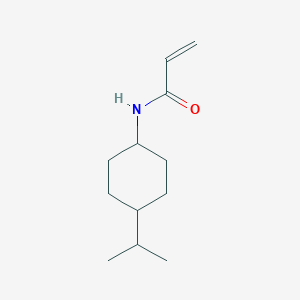
![2-(4-Chlorophenoxy)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylpropanamide](/img/structure/B3009127.png)
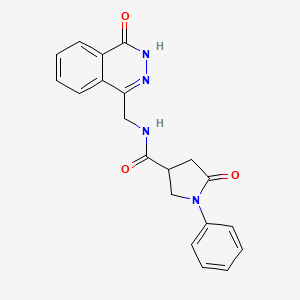
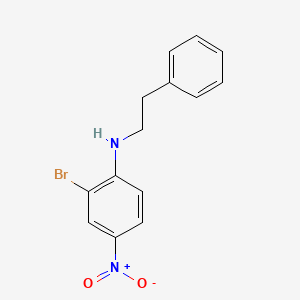


![3-(Benzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3009137.png)
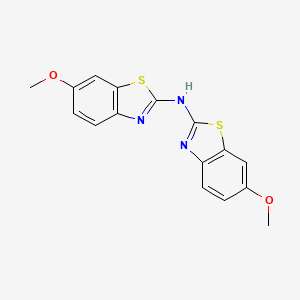
![1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3009140.png)
